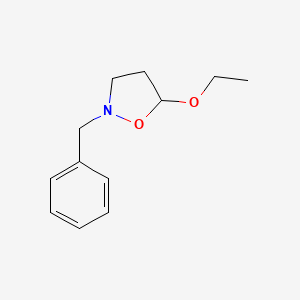
2-Benzyl-5-ethoxyisoxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-ethoxyisoxazolidine is a heterocyclic compound featuring an isoxazolidine ring substituted with benzyl and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-ethoxyisoxazolidine typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene, which forms the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-5-ethoxyisoxazolidine can undergo various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted isoxazolidine derivatives.
Applications De Recherche Scientifique
2-Benzyl-5-ethoxyisoxazolidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzyl-5-ethoxyisoxazolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The isoxazolidine ring can participate in hydrogen bonding and other interactions, which may influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolidines: Compounds with similar isoxazolidine rings but different substituents.
Oxazolidines: Similar in structure but with an oxygen atom in place of the nitrogen in the ring.
Benzoxazoles: Contain a benzene ring fused to an oxazole ring, showing different chemical properties and applications.
Uniqueness
2-Benzyl-5-ethoxyisoxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of benzyl and ethoxy groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-benzyl-5-ethoxy-1,2-oxazolidine |
InChI |
InChI=1S/C12H17NO2/c1-2-14-12-8-9-13(15-12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Clé InChI |
YRDDLFHCJMZFLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCN(O1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
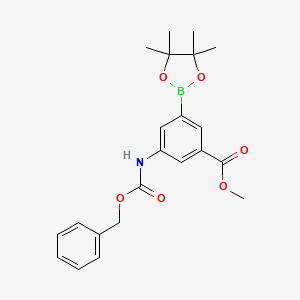
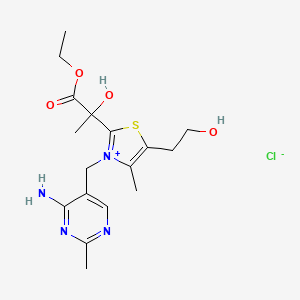
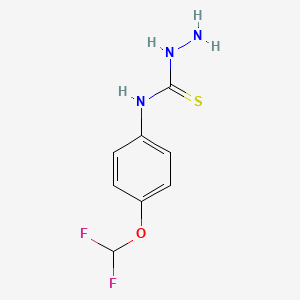


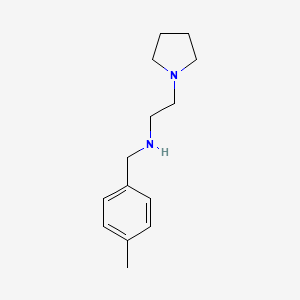
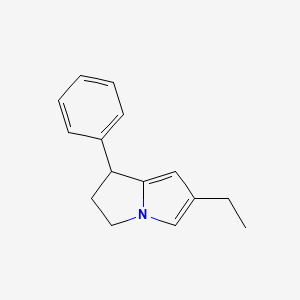
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
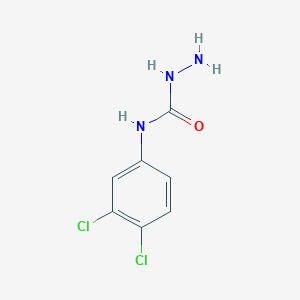
![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)



